N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide
Description
N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide is a benzamide derivative characterized by a central benzamide core substituted with a 3-(2-ethoxyethoxy) group and an N-linked 3-amino-4-chlorophenyl moiety. Its molecular formula is C₁₇H₁₈ClN₂O₃, with a molecular weight of 333.79 g/mol (estimated from analogs in ). The compound’s structure combines electron-donating (amino) and electron-withdrawing (chloro) groups, along with a hydrophilic ethoxyethoxy chain, which may enhance solubility and bioavailability .
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-22-8-9-23-14-5-3-4-12(10-14)17(21)20-13-6-7-15(18)16(19)11-13/h3-7,10-11H,2,8-9,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOQADJAACMPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide, with the molecular formula and a molecular weight of approximately 334.80 g/mol, is a synthetic compound belonging to the benzamide class. Its structure includes an amino group, a chlorophenyl moiety, and an ethoxyethoxy substituent, which are significant for its biological activity. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.
The compound's unique structure allows it to interact with various biological targets. The presence of the amino group suggests potential binding to receptors or enzymes, influencing signal transduction pathways critical for therapeutic effects.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.80 g/mol |
| Functional Groups | Amino group, Chlorine atom, Ethoxyethoxy |
| CAS Number | 1020054-59-4 |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that benzamide derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : The compound may inhibit cancer cell proliferation by interacting with specific cellular pathways involved in tumor growth.
- Antiviral Effects : Some studies have shown that benzamide derivatives can enhance intracellular levels of proteins that inhibit viral replication, particularly in the context of Hepatitis B virus (HBV) research.
Case Studies
A notable study investigated the anti-HBV activity of related benzamide derivatives, revealing that modifications to the benzamide structure can significantly enhance antiviral efficacy. The derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was found to inhibit both wild-type and drug-resistant HBV strains effectively .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:
- Receptor Interaction : The amino group may facilitate binding to various receptors involved in inflammatory responses or cancer progression.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes implicated in disease processes.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorophenyl)-N'-ethylurea | Contains a chlorophenyl group | Urea linkage provides different reactivity |
| N-(3-Aminophenyl)-N'-phenylurea | Similar amine functionality | Urea moiety alters solubility and activity |
| N-(4-Methylphenyl)-N'-phenylurea | Methyl substitution on phenyl | Affects lipophilicity and metabolic stability |
| N-(2-Aminophenyl)-N'-isopropylurea | Isopropyl substitution affects sterics | Different sterics may influence receptor binding |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs:
Pharmacological and Physicochemical Comparisons
- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound enhances hydrogen bonding capacity, improving interactions with biological targets (e.g., enzymes or receptors) . The chloro substituent increases metabolic stability and lipophilicity, as seen in pesticides like etobenzanid () .
Alkoxy Chains :
- The target compound lacks such a ring but compensates with its amino group.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide?
- Methodology : The synthesis of structurally analogous benzamides typically involves amidation reactions. For example, coupling 2-(3-chlorophenyl)ethan-1-amine with substituted benzoyl chlorides under reflux in anhydrous solvents (e.g., dichloromethane or ethanol) with catalytic acid . Characterization includes H/C NMR, UV-Vis spectroscopy, and mass spectrometry to confirm purity and structure . Adjustments to substituents (e.g., ethoxyethoxy groups) may require protecting-group strategies to prevent side reactions.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related benzamides, SHELX programs (e.g., SHELXL for refinement) are used to solve crystal structures, with data collected at ~292 K and refined to R-factors <0.04 . Key parameters include bond lengths (e.g., C-Cl ~1.74 Å), torsion angles, and hydrogen-bonding networks . Powder XRD can supplement SC-XRD for polymorph identification.
Q. What analytical techniques are critical for purity assessment?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while elemental analysis (C, H, N) validates stoichiometry. For example, ESI-MS of similar compounds shows [M+H] peaks with <1% isotopic deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for structurally similar benzamides?
- Methodology : Discrepancies in bond angles or packing motifs may arise from solvent effects or polymorphism. Use SHELXL’s twin refinement for twinned crystals . Compare datasets from multiple crystals (e.g., orthorhombic vs. monoclinic systems) and validate with DFT calculations (e.g., Gaussian09) to reconcile experimental and theoretical geometries .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodology : Solubility screening in DMSO, ethanol, or aqueous buffers (e.g., PBS at pH 7.4) identifies optimal solvents. For hydrophobic derivatives like this benzamide, co-solvents (e.g., PEG-400) or micellar formulations (e.g., Tween-80) enhance solubility. UV-Vis spectroscopy monitors aggregation at varying concentrations .
Q. How can computational methods predict the compound’s potential biological targets?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like Trypanosoma brucei enzymes or kinase domains (e.g., imatinib targets ) identifies binding poses. Pharmacophore modeling prioritizes substituents (e.g., ethoxyethoxy for H-bonding) using software like MOE or PyRx. Validate predictions with in vitro enzyme inhibition assays .
Q. What experimental designs mitigate degradation during stability studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
